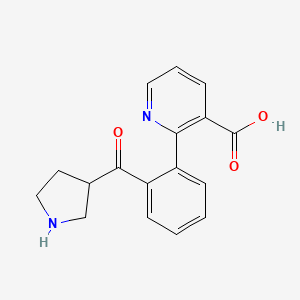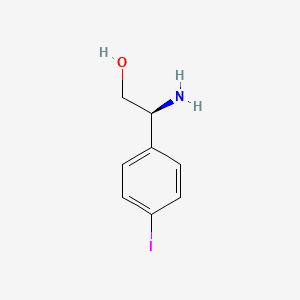
(S)-2-Amino-2-(4-iodophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(4-iodophenyl)ethan-1-ol is a chiral compound with the molecular formula C8H10INO It features an amino group, a hydroxyl group, and an iodine atom attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-iodophenyl)ethan-1-ol typically involves the reduction of 1-(4-iodophenyl)ethan-1-one. One common method includes the use of [dibenzhydryl-(S)-tBu-(iminopyridine-oxazoline)]FeBr2 as a catalyst, along with diphenylsilane and sodium triethylborohydride in toluene at 25°C for 3 hours under an inert atmosphere . The reaction is then quenched with sodium hydroxide in methanol and lithium hydroxide monohydrate in toluene for 10 hours, yielding the desired product with a high yield of 97% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield, would apply.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(4-iodophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-iodobenzaldehyde or 4-iodoacetophenone.
Reduction: Formation of 2-amino-2-(4-iodophenyl)ethanamine.
Substitution: Formation of 4-azidophenyl or 4-cyanophenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(4-iodophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(4-iodophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The iodine atom can facilitate radiolabeling, making it useful in imaging studies. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(4-iodophenyl)ethan-1-ol: A stereoisomer with similar chemical properties but different biological activity.
1-(4-iodophenyl)ethan-1-one: A related compound with a ketone group instead of an amino and hydroxyl group.
4-iodophenyl derivatives: Compounds with various functional groups attached to the 4-iodophenyl moiety.
Propiedades
Fórmula molecular |
C8H10INO |
|---|---|
Peso molecular |
263.08 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(4-iodophenyl)ethanol |
InChI |
InChI=1S/C8H10INO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 |
Clave InChI |
IZFQBVHODUUDIQ-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@@H](CO)N)I |
SMILES canónico |
C1=CC(=CC=C1C(CO)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


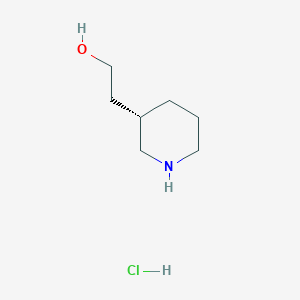
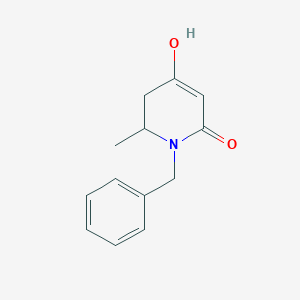
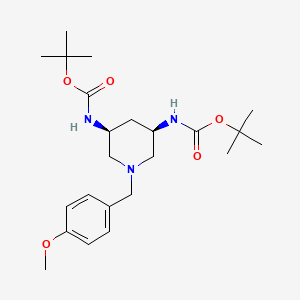
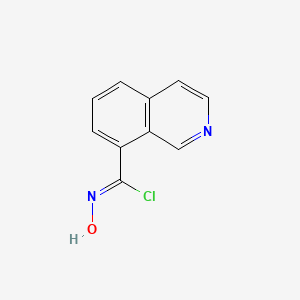

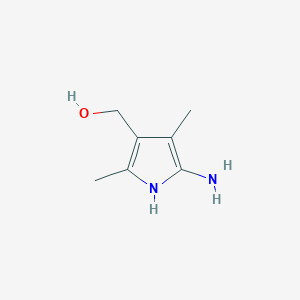

![tert-Butyl [1,1'-biphenyl]-4-ylcarbamate](/img/structure/B12860461.png)
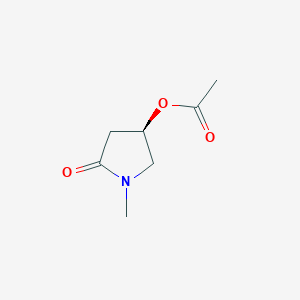
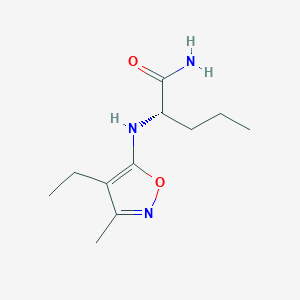

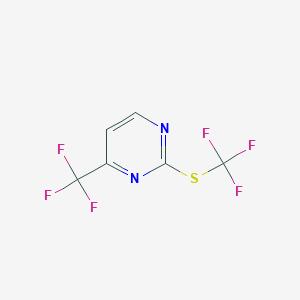
![1,1'-(3-Methylene-3,4-dihydro-[1,1'-biphenyl]-4,4'-diyl)bis(1H-pyrrole-2,5-dione)](/img/structure/B12860510.png)
